1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the fluorophenyl and tetrazolyl precursors. These could then be combined using a suitable coupling reaction. The urea group could be introduced in a subsequent step, possibly through a reaction with an isocyanate .Scientific Research Applications
Hydrogel Formation and Morphology Tuning
Urea derivatives have been explored for their ability to form hydrogels, which are networks of polymer chains capable of holding large amounts of water. These hydrogels' physical properties, such as rheology and morphology, can be fine-tuned by the identity of the anion, highlighting a method for controlling the material's characteristics for specific applications (Lloyd & Steed, 2011).
Medicinal Chemistry: Antifilarial Agents and Anticancer Investigations
In medicinal chemistry, certain urea derivatives have shown promise as potential antifilarial agents, demonstrating activity against specific parasites. This research indicates the potential for developing new therapeutic agents based on urea derivatives for treating parasitic infections (Ram et al., 1984). Additionally, urea derivatives have been investigated for their enzyme inhibition properties and anticancer activity, suggesting a broad spectrum of biomedical applications (Mustafa, Perveen, & Khan, 2014).
Material Science: Anion-Induced Deprotonation
The study of urea derivatives in material science has revealed intriguing findings, such as anion-induced deprotonation, which can lead to the formation of new materials with unique properties. This process involves the interaction between urea derivatives and anions, leading to the deprotonation of the urea and the formation of novel structures (Boiocchi et al., 2004). Such mechanisms can be crucial for designing materials with specific functionalities, such as sensors or catalysts.
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-10-4-3-5-11(8-10)23-14(20-21-22-23)9-18-15(24)19-13-7-2-1-6-12(13)17/h1-8H,9H2,(H2,18,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYBHFCKZDCBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea |
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